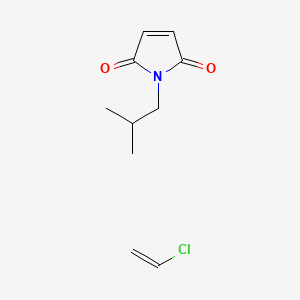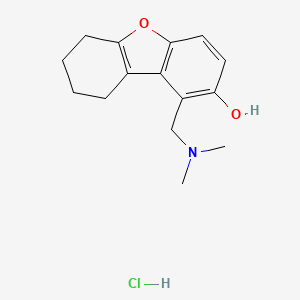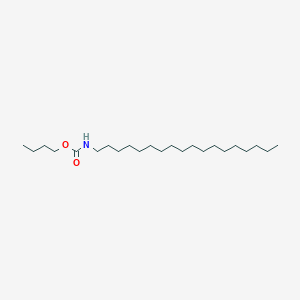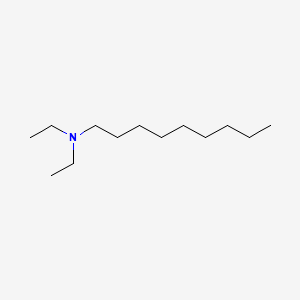
Diethylnonylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylnonylamine is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of two ethyl groups and one nonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylnonylamine can be synthesized through the alkylation of diethylamine with nonyl halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Diethylamine+Nonyl Halide→this compound+Halide Salt
The reaction is usually carried out in an organic solvent, such as ethanol or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of diethylamine and nonyl halides in the presence of a catalyst, such as alumina, to enhance the reaction rate. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diethylnonylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
Diethylnonylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethylnonylamine involves its interaction with molecular targets through its amine group. It can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: A simpler secondary amine with two ethyl groups.
Nonylamine: A primary amine with a nonyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
Diethylnonylamine is unique due to the presence of both ethyl and nonyl groups, which impart distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler amines.
Propiedades
Número CAS |
45124-35-4 |
|---|---|
Fórmula molecular |
C13H29N |
Peso molecular |
199.38 g/mol |
Nombre IUPAC |
N,N-diethylnonan-1-amine |
InChI |
InChI=1S/C13H29N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-13H2,1-3H3 |
Clave InChI |
IBTOMDSHMLGUHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


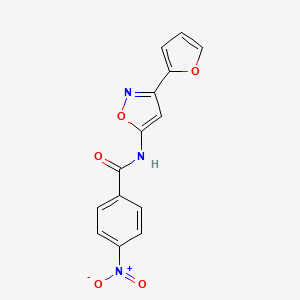
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)

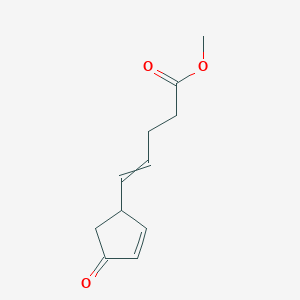
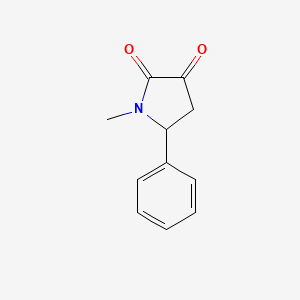
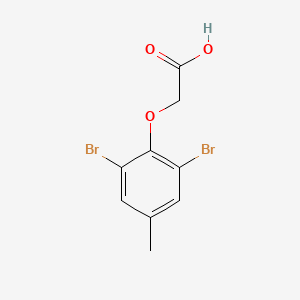
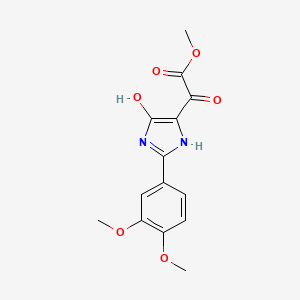
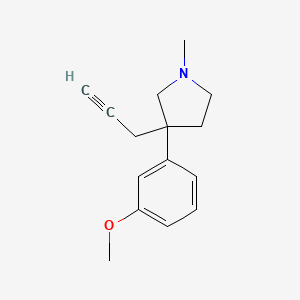
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
